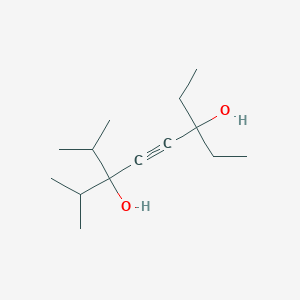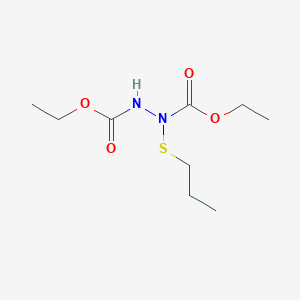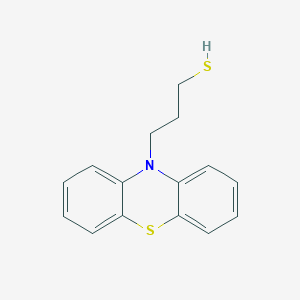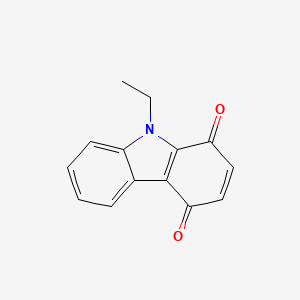![molecular formula C22H17Cl2NO2 B12557408 9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride CAS No. 174569-77-8](/img/structure/B12557408.png)
9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride is a chemical compound belonging to the acridinium family. Acridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a chloro group at the 9th position and a methoxycarbonylphenylmethyl group at the 10th position of the acridinium core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride typically involves the following steps:
Formation of the Acridinium Core: The acridinium core can be synthesized through the cyclization of 2-arylamino benzoic acids using polyphosphoric acid (PPA) as a cyclizing agent.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxycarbonylphenylmethyl Group: This step involves the reaction of the acridinium core with 4-(methoxycarbonyl)benzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridinium compounds.
Substitution: Formation of substituted acridinium derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride involves:
DNA Intercalation: The planar structure of the acridinium core allows it to intercalate between DNA base pairs, disrupting the helical structure and affecting DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerase by binding to the enzyme-DNA complex, preventing the relaxation of supercoiled DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Mesityl-10-methylacridinium perchlorate: Similar in structure but with a mesityl group instead of the methoxycarbonylphenylmethyl group.
10-Methyl-9-(2,4,6-trimethylphenyl)acridinium perchlorate: Another acridinium derivative with different substituents.
Uniqueness
9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to intercalate DNA and inhibit enzymes makes it a valuable compound for research in medicinal chemistry and molecular biology.
Eigenschaften
CAS-Nummer |
174569-77-8 |
|---|---|
Molekularformel |
C22H17Cl2NO2 |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
methyl 4-[(9-chloroacridin-10-ium-10-yl)methyl]benzoate;chloride |
InChI |
InChI=1S/C22H17ClNO2.ClH/c1-26-22(25)16-12-10-15(11-13-16)14-24-19-8-4-2-6-17(19)21(23)18-7-3-5-9-20(18)24;/h2-13H,14H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AIXCVFGKEYXTAW-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C[N+]2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetate](/img/structure/B12557345.png)









![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)

